molecular formula C6H10O4 B158917 2,3-Dihydroxypropyl acrylate CAS No. 10095-20-2

2,3-Dihydroxypropyl acrylate

Cat. No. B158917
CAS RN: 10095-20-2
M. Wt: 146.14 g/mol
InChI Key: OWPUOLBODXJOKH-UHFFFAOYSA-N
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Patent
US06455606B1

Procedure details

Using 0.3 g (0.003 mole) of sulfuric acid as a catalyst, 72 g (1 mole) of acrylic acid was reacted with 92 g (1 mole) of glycerol. The reaction mixture was neutralized with 0.34 g (0.006 mole) of potassium hydroxide, and 0.15 g (0.1 mass %) of hydroquinon was added as a stabilizer. Thus, glycerol monoacrylate (A1—1) was obtained.
Quantity
72 g
Type
reactant
Reaction Step One
Quantity
92 g
Type
reactant
Reaction Step One
Quantity
0.34 g
Type
reactant
Reaction Step Two
Quantity
0.15 g
Type
reactant
Reaction Step Three
Quantity
0.3 g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([OH:5])(=[O:4])[CH:2]=[CH2:3].[OH:6][CH2:7][CH:8]([CH2:10]O)[OH:9].[OH-].[K+].C1(C=CC(O)=CC=1)O>S(=O)(=O)(O)O>[C:1]([O:5][CH2:10][CH:8]([CH2:7][OH:6])[OH:9])(=[O:4])[CH:2]=[CH2:3] |f:2.3|

Inputs

Step One
Name
Quantity
72 g
Type
reactant
Smiles
C(C=C)(=O)O
Name
Quantity
92 g
Type
reactant
Smiles
OCC(O)CO
Step Two
Name
Quantity
0.34 g
Type
reactant
Smiles
[OH-].[K+]
Step Three
Name
Quantity
0.15 g
Type
reactant
Smiles
C1(O)=CC=C(O)C=C1
Step Four
Name
Quantity
0.3 g
Type
catalyst
Smiles
S(O)(O)(=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added as a stabilizer

Outcomes

Product
Name
Type
product
Smiles
C(C=C)(=O)OCC(O)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.